molecular formula C28H24O9 B12398566 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1

1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1

Cat. No.: B12398566
M. Wt: 505.5 g/mol
InChI Key: GCZABPLTDYVJMP-HPOBVBMNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 involves multiple steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting non-acetylated ribose benzyl glycoside is isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The use of automated reactors and precise temperature control ensures high yield and purity of the compound .

Chemical Reactions Analysis

Properties

Molecular Formula

C28H24O9

Molecular Weight

505.5 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(213C)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i22+1

InChI Key

GCZABPLTDYVJMP-HPOBVBMNSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H]([13C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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